4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol
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Overview
Description
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.35 g/mol It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol typically involves the reaction of 2,2-dimethylthiomorpholine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one: This compound is similar in structure but has a ketone group instead of a hydroxyl group.
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one: Another similar compound with a different substitution pattern on the butanol chain.
Uniqueness
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a butanol chain. This combination of structural features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1600877-83-5 |
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Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol |
InChI |
InChI=1S/C10H21NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
FTAJUHLNFAMZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCSC(C1)(C)C)O |
Purity |
95 |
Origin of Product |
United States |
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